molecular formula C17H25N3O4 B2714932 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2097913-47-6

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2714932
CAS No.: 2097913-47-6
M. Wt: 335.404
InChI Key: RXYCCHXIVGMKEG-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
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Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety, a piperidine ring, and an acetate group. Its molecular formula is C16H25N3O2C_{16}H_{25}N_3O_2 with a molecular weight of 291.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. The compound's structure allows it to modulate the activity of these receptors, potentially leading to analgesic effects.

Antagonistic Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antagonistic activity against P2X3 receptors. This activity was assessed using HEK293 cell lines expressing these receptors, where the compound showed effective inhibition at concentrations ranging from 10 to 25 μM .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary findings suggest that while the compound exhibits good metabolic stability in vitro (over 99% remaining after 30 minutes in human microsomes), its oral bioavailability may be limited . This raises considerations for its potential therapeutic use and delivery methods.

Study on P2X3 Antagonists

In a study focusing on P2X3 receptor antagonists, various derivatives were synthesized and tested for their biological activity. Among them, compounds with structural similarities to our target compound exhibited potent antagonistic effects with IC50 values below 1 µM. This indicates a strong potential for development as analgesics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related piperidine derivatives. It was found that modifications to the pyrimidine moiety significantly influenced the antagonistic potency against P2X3 receptors. For instance, introducing different substituents on the piperidine ring altered the binding affinity and efficacy .

Comparative Analysis

To better understand the unique properties of this compound compared to similar derivatives, a comparative table is provided below:

CompoundStructureIC50 (µM)Metabolic StabilityComments
Target CompoundThis compound< 1>99%Potential analgesic
Compound ASimilar structure with different substituents0.5>90%Higher potency
Compound BDifferent functional groups5<80%Lower stability

Properties

IUPAC Name

[1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11-9-12(2)19-16(18-11)23-14-7-6-8-20(10-14)15(22)17(4,5)24-13(3)21/h9,14H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCCHXIVGMKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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